![molecular formula C19H19N5O3 B3007329 8-(3-(allyloxy)phenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 949283-62-9](/img/structure/B3007329.png)
8-(3-(allyloxy)phenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(3-(allyloxy)phenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, also known as SGI-1776, is a small molecule inhibitor that has been extensively studied in the field of oncology. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
- Study 1 : This compound was synthesized and evaluated for its affinity to serotonin (5-HT1A/5-HT7) receptors and its inhibitory activity on phosphodiesterase (PDE4B and PDE10A). It showed potential as a ligand for these receptors and as an inhibitor for these enzymes. Selected derivatives exhibited potential antidepressant and anxiolytic activities in animal models (Zagórska et al., 2016).
Antidepressant and Anxiolytic Potential
- Study 2 : The compound, along with others, was synthesized and found to possess potent ligand activity for the 5-HT1A receptor. It exhibited anxiolytic-like activity in animal models, suggesting its potential for anxiolytic/antidepressant applications (Zagórska et al., 2009).
Structure-Activity Relationships
- Study 3 : This research focused on the structure-activity relationships of derivatives of the compound, particularly their affinity for serotoninergic and dopaminergic receptors. It identified compounds with potential antidepressant and anxiolytic activities, highlighting the importance of certain structural features for receptor affinity and selectivity (Zagórska et al., 2015).
A3 Adenosine Receptor Antagonists
- Study 4 & 5 : These studies explored the role of the compound and its derivatives as A3 adenosine receptor antagonists. Modifications at different positions of the molecule were investigated to improve potency and hydrophilicity. These compounds could have implications in various therapeutic applications (Baraldi et al., 2008), (Baraldi et al., 2005).
Mecanismo De Acción
Mode of Action
It’s known that the compound contains an allyloxy functional group , which is often involved in photochemical thiol-ene click reactions . This suggests that the compound may interact with its targets through similar mechanisms, leading to various biochemical changes.
Biochemical Pathways
The presence of the allyloxy functional group suggests that it may be involved in various radical reactions , potentially affecting a wide range of biochemical pathways.
Propiedades
IUPAC Name |
2,4,7-trimethyl-6-(3-prop-2-enoxyphenyl)purino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O3/c1-5-9-27-14-8-6-7-13(10-14)24-12(2)11-23-15-16(20-18(23)24)21(3)19(26)22(4)17(15)25/h5-8,10-11H,1,9H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAPDSBDEEGTRKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C4=CC(=CC=C4)OCC=C)N(C(=O)N(C3=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
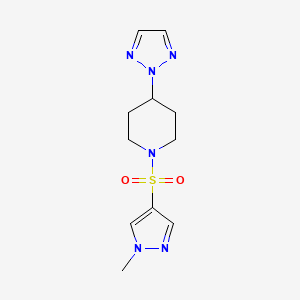
![2-Methyl-4-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyrido[3,4-d]pyrimidine](/img/structure/B3007248.png)
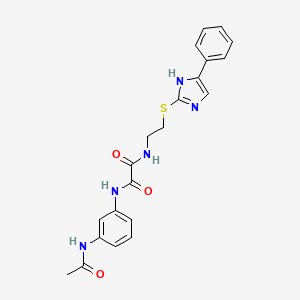
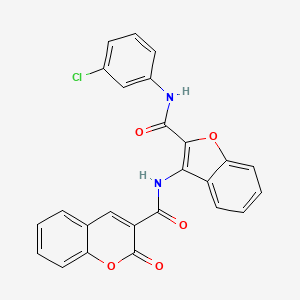



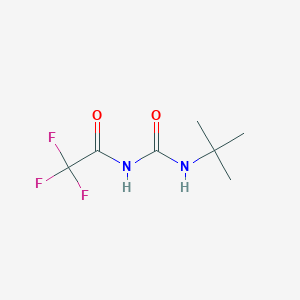
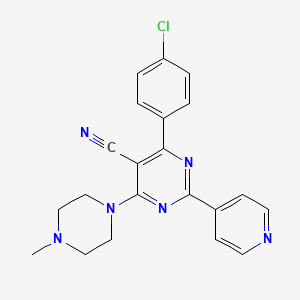
![2-((4-hydroxy-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B3007263.png)
![N~5~-(3-bromophenyl)-3-[1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B3007265.png)
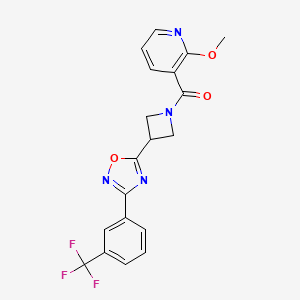
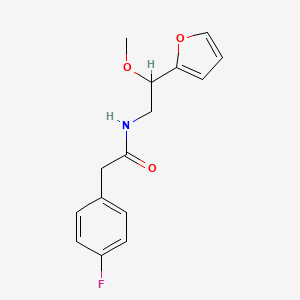
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B3007268.png)
